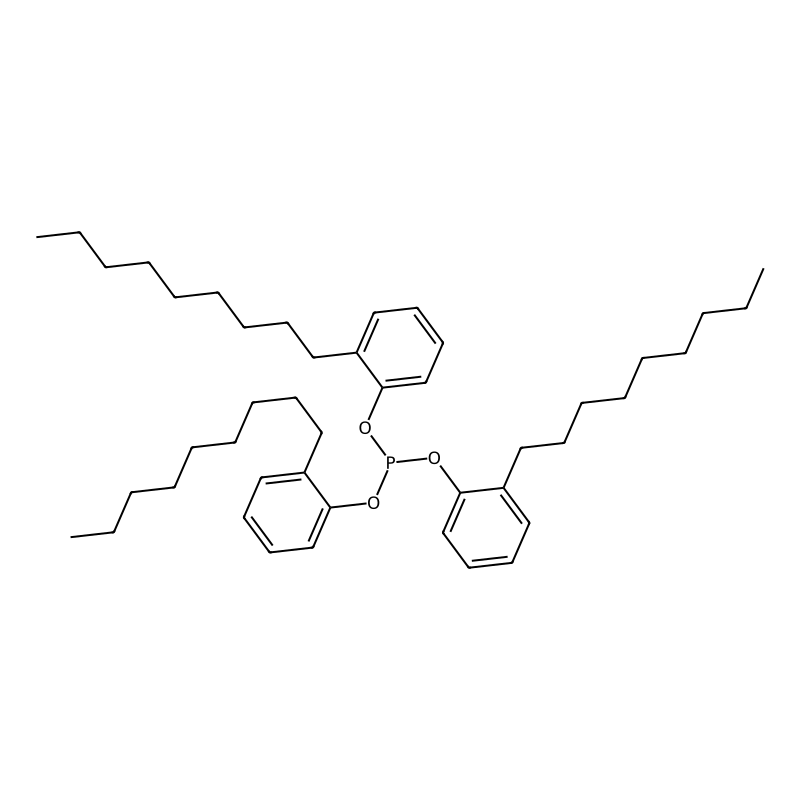

Tris(nonylphenyl) phosphite

(CH3(CH2)8C6H4O)3P

C45H69O3P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3(CH2)8C6H4O)3P

C45H69O3P

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, <0.05 mg/L (indirect solubility method)

In water, 6.9X10-7 mg/L at 25 °C (fragment estimation)

Solubility in water, g/100ml: 4.1

Synonyms

Canonical SMILES

Tris(nonylphenyl) phosphite is a chemical compound with the molecular formula and a molecular weight of approximately 689 g/mol. It is primarily used as an antioxidant and stabilizer in various industrial applications, particularly in plastics and rubber formulations. This compound is known for its ability to prevent oxidation, thereby enhancing the longevity and performance of materials it is incorporated into. Tris(nonylphenyl) phosphite is also recognized by its Chemical Abstracts Service number 26523-78-4 and has been classified under various regulatory frameworks due to its environmental and health impacts .

The synthesis of tris(nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride. This reaction is characterized as a non-elementary process, where an intermediate product is formed before the final compound is synthesized. The general reaction can be represented as follows:

During this reaction, the presence of an organic catalyst can facilitate the process, which usually occurs under controlled temperature conditions (75-150 °C) to optimize yield and minimize byproducts .

In aqueous environments, tris(nonylphenyl) phosphite can hydrolyze, producing nonylphenol and phosphoric acid as byproducts, which poses environmental concerns due to the potential release of toxic substances .

Tris(nonylphenyl) phosphite exhibits significant biological activity, particularly in its toxicity profile. It has been classified as very toxic to aquatic life with long-lasting effects. Additionally, it may cause allergic skin reactions upon contact. These properties raise concerns regarding its environmental persistence and potential bioaccumulation in aquatic ecosystems .

Toxicological studies indicate that exposure to this compound can lead to adverse effects on aquatic organisms, which necessitates careful handling and regulation in industrial applications .

The primary method for synthesizing tris(nonylphenyl) phosphite involves the following steps:

- Preparation: Nonylphenol is heated in a reaction vessel equipped with a stirrer.

- Reaction: Phosphorus trichloride is gradually added while maintaining the temperature between 75-80 °C.

- Insulation: The mixture is then thermally preserved at 145-150 °C for approximately three hours.

- Post-reaction Processing: The product undergoes quality control checks, including acid value detection, before being filtered and packaged.

This method yields a product with a purity of around 94%, making it suitable for various applications in rubber and plastic industries .

Tris(nonylphenyl) phosphite is widely used across multiple industries due to its antioxidant properties:

- Plastics: Acts as a stabilizer to prevent degradation during processing and use.

- Rubber: Enhances the durability and longevity of natural and synthetic rubber products.

- Coatings: Used in formulations for paints and coatings to improve resistance against oxidative degradation.

Moreover, ongoing regulatory scrutiny regarding its environmental impact may influence future applications and usage guidelines .

Interaction studies involving tris(nonylphenyl) phosphite focus on its behavior in various environments, particularly its interactions with other chemicals in formulations. Research indicates that it can interact with different polymers and additives, affecting their stability and performance. For instance, studies have shown that it can enhance the thermal stability of certain polymer blends while simultaneously acting as a plasticizer .

Furthermore, its hydrophobic nature contributes to significant adsorption on sediments when released into aquatic environments, thereby reducing bioavailability but raising concerns about long-term ecological impacts .

Several compounds share structural or functional similarities with tris(nonylphenyl) phosphite. Below is a comparison highlighting their unique characteristics:

| Compound Name | Molecular Formula | Primary Use | Unique Characteristics |

|---|---|---|---|

| Tris(4-nonylphenyl) phosphite | Antioxidant in plastics | Branched structure enhances compatibility | |

| Di(nonylphenyl) phenylphosphite | Stabilizer | Lower toxicity compared to tris variant | |

| Nonylphenol | Surfactant | Known endocrine disruptor |

Tris(nonylphenyl) phosphite stands out due to its specific application as an antioxidant in high-performance materials while also being subject to regulatory scrutiny due to its toxicity profiles compared to similar compounds .

Reaction Mechanisms: Phosphorus Trichloride and Nonylphenol Interactions

The synthesis of TNPP involves the reaction of phosphorus trichloride (PCl₃) with nonylphenol. This stepwise nucleophilic substitution proceeds via the interaction of the hydroxyl group of nonylphenol with the electrophilic phosphorus center in PCl₃. Each substitution releases hydrogen chloride (HCl) as a by-product, culminating in the trisubstituted phosphite ester. The general reaction is represented as:

$$ \text{PCl}_3 + 3 \text{Nonylphenol} \rightarrow \text{Tris(nonylphenyl) phosphite} + 3 \text{HCl} $$

The reaction is typically conducted under agitation and controlled heating (25–130°C) to facilitate HCl evolution and prevent side reactions [1]. Maintaining a slight excess of nonylphenol ensures complete consumption of PCl₃, minimizing residual chloride impurities [1] [4].

Process Optimization Strategies: Excess Nonylphenol Utilization

A key optimization involves using a 4–8% stoichiometric excess of nonylphenol relative to PCl₃ [1]. This excess serves dual purposes:

- Driving Reaction Completion: By Le Chatelier’s principle, excess nonylphenol shifts the equilibrium toward TNPP formation, ensuring >99% conversion of PCl₃ [1].

- Neutralizing Residual HCl: Excess nonylphenol reacts with unreacted HCl, reducing the acid number of the final product to ≤0.1 [1].

Process parameters such as temperature gradients (gradual heating to 130°C during reagent addition) and agitation rates are critical to homogenize the reaction mixture and prevent localized overheating [1] [4].

Post-Synthesis Purification: Thin-Film Distillation Techniques

Post-reaction purification employs thin-film distillation to remove excess nonylphenol and residual HCl. This method operates under high vacuum (0.01–5 mm Hg) and elevated temperatures (150–250°C), enabling efficient separation of high-boiling-point components [1]. The distillation achieves:

- Residual Nonylphenol Content: ≤0.1 wt%

- Chloride Impurities: ≤90 ppm

- Acid Number: ≤0.1 [1]

Thin-film distillation outperforms conventional batch distillation by reducing thermal degradation risks and enhancing throughput, making it ideal for industrial-scale production [1] [4].

Comparison of Traditional vs. Advanced Manufacturing Protocols

| Parameter | Traditional Methods | Advanced Protocols (e.g., [1]) |

|---|---|---|

| Nonylphenol Excess | ≤4% | 6–8% |

| Purification | Batch distillation under atmospheric pressure | Thin-film distillation under vacuum (0.01–5 mm Hg) |

| Residual Chloride | 200–500 ppm | ≤90 ppm |

| Process Duration | 12–24 hours | 6–8 hours |

| Scalability | Limited by batch size | High throughput via continuous thin-film systems |

Advanced protocols leverage excess nonylphenol and thin-film distillation to achieve superior product quality and operational efficiency. Traditional methods, in contrast, often required secondary purification steps to meet industry standards, increasing time and cost [1] [4].

Tris(nonylphenyl) phosphite serves as a critical secondary antioxidant in both thermoplastic and elastomeric polymer systems, where it functions primarily as a hydroperoxide decomposer during high-temperature processing operations [1] [2]. The compound demonstrates exceptional effectiveness in thermoplastic matrices, particularly polypropylene, polyethylene, and polyethylene terephthalate, where it maintains melt flow characteristics and prevents thermal degradation during extrusion, injection molding, and fiber spinning processes [3] [4].

In polypropylene applications, tris(nonylphenyl) phosphite operates most effectively at processing temperatures between 180-220°C, where it decomposes hydroperoxides formed during thermal oxidation into stable alcohols and phosphate esters [1] [2]. The stabilization mechanism involves the conversion of reactive hydroperoxide species (ROOH) to non-reactive products through a stoichiometric redox reaction, effectively interrupting the chain-propagation pathway of polymer oxidation [6]. Research demonstrates that polypropylene compounds containing 0.05-0.8% tris(nonylphenyl) phosphite exhibit significantly improved melt flow stability, with melt volume rate increases reduced by 40-60% compared to unstabilized systems during multiple extrusion cycles [2] [3].

For polyethylene systems, both high-density polyethylene and linear low-density polyethylene benefit from tris(nonylphenyl) phosphite stabilization, particularly during film extrusion and blow molding operations [4] [7]. The compound prevents gel formation and maintains optical clarity in polyethylene films, with typical loading levels ranging from 100-800 parts per million depending on the specific application requirements [7] [8]. Studies indicate that polyethylene films stabilized with tris(nonylphenyl) phosphite demonstrate improved color retention, with yellowness index values reduced by 25-40% compared to systems using conventional alkyl phosphites [1] [2].

In elastomeric matrices, tris(nonylphenyl) phosphite provides essential protection against oxidative degradation in styrene-butadiene rubber, nitrile butadiene rubber, and ethylene propylene diene monomer compounds [1] [9]. The compound exhibits particular efficacy in emulsion-polymerized elastomers, where it prevents viscosity increases and maintains tack adhesive properties during storage and processing [3] [4]. For styrene-butadiene rubber applications, tris(nonylphenyl) phosphite loading levels typically range from 0.1-3.0%, with optimal performance achieved when combined with epoxidized oils as co-stabilizers [1] [9].

Nitrile butadiene rubber systems benefit significantly from tris(nonylphenyl) phosphite stabilization, particularly in applications requiring long-term heat resistance and flexibility retention [9] [10]. The compound prevents the hardening and embrittlement associated with oxidative cross-linking in nitrile rubbers, maintaining elastomeric properties under elevated temperature conditions [9] [11]. Research demonstrates that nitrile rubber compounds containing tris(nonylphenyl) phosphite exhibit tensile strength retention of 85-95% after 1000 hours of aging at 100°C, compared to 60-70% retention in unstabilized systems [9] [10].

Ethylene propylene diene monomer rubbers, while generally less susceptible to oxidative degradation due to their saturated backbone structure, still benefit from tris(nonylphenyl) phosphite stabilization in high-temperature applications [9] [12]. The compound provides additional thermal stability margin for ethylene propylene diene monomer compounds used in automotive under-hood applications, where sustained temperatures may exceed 120°C [13] [14].

Synergistic antioxidant systems: Phenolic phosphite combinations

The combination of tris(nonylphenyl) phosphite with phenolic antioxidants represents the most effective approach to polymer stabilization, demonstrating pronounced synergistic effects that exceed the additive performance of individual components [6] [15]. This synergism arises from the complementary mechanisms of action, where phenolic antioxidants function as chain-breaking donors that scavenge peroxy radicals, while tris(nonylphenyl) phosphite decomposes hydroperoxides and regenerates the phenolic antioxidant through electron transfer reactions [6].

The optimal phenolic to phosphite ratio has been extensively studied across multiple polymer systems, with research consistently identifying a 1:4 ratio (phenolic:phosphite) as providing maximum synergistic benefit [15] [16]. This ratio balances the consumption rates of both antioxidant types during processing, ensuring that sufficient phenolic antioxidant remains active for long-term thermal stability while maximizing the processing protection provided by the phosphite component [16] [17].

Irganox 1010 (pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) combined with tris(nonylphenyl) phosphite demonstrates exceptional synergy in polypropylene applications, with oxidative induction time values increased by 40-60% compared to either component used alone [2] [16]. The combination provides both processing stability during melt extrusion and long-term thermal stability in the final application, making it particularly valuable for automotive and construction applications where durability requirements are stringent [13] [18].

Irganox 1076 (octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) paired with tris(nonylphenyl) phosphite offers superior performance in polyethylene systems, particularly for film and packaging applications [16] [17]. The combination maintains excellent color stability during processing while providing adequate long-term protection against oxidative degradation, with synergy factors ranging from 1.3-1.5 depending on the specific polymer grade and processing conditions [16] [19].

In engineering thermoplastics, Irganox 1330 and Irganox 1035 demonstrate effective synergy with tris(nonylphenyl) phosphite at phenolic:phosphite ratios of 1:3 [15] [16]. These combinations provide the high-temperature stability required for injection molding of thick-walled components while maintaining the clarity and mechanical properties essential for engineering applications [18] [20].

The regeneration mechanism underlying phenolic-phosphite synergy involves the reduction of oxidized phenolic species by the phosphite component, effectively recycling the phenolic antioxidant back to its active form [6]. This process extends the effective lifetime of the phenolic antioxidant beyond what would be achieved through simple additive effects, explaining the observed synergy factors of 1.4-1.7 in optimized systems [15] [16].

Temperature-dependent studies reveal that phenolic-phosphite synergy is most pronounced at processing temperatures between 180-220°C, where both components can function effectively [16] [17]. At temperatures below 150°C, the phosphite component shows reduced activity, while temperatures above 250°C lead to accelerated consumption of the phenolic antioxidant, reducing overall system effectiveness [21] [16].

Sector-specific implementations: Automotive, construction, and packaging

Automotive Applications

The automotive industry represents the largest application sector for tris(nonylphenyl) phosphite, driven by stringent performance requirements for interior, exterior, and under-hood components [13] [22]. Dashboard components manufactured from polypropylene and thermoplastic olefin compounds require exceptional thermal stability and color retention to meet industry specifications for heat deflection temperature and weatherability [13] [23].

In dashboard applications, tris(nonylphenyl) phosphite loading levels typically range from 500-1500 parts per million, combined with hindered amine light stabilizers and phenolic antioxidants to provide comprehensive protection against thermal and photodegradation [13] [14]. The compound prevents the color changes and embrittlement that would otherwise occur during prolonged exposure to elevated cabin temperatures, which can exceed 80°C in direct sunlight [24] [22].

Interior trim panels benefit from tris(nonylphenyl) phosphite stabilization through improved flexibility retention and color stability over the vehicle lifetime [13] [23]. The compound prevents the hardening and cracking that can occur in polypropylene and acrylonitrile butadiene styrene components, maintaining the tactile properties essential for premium interior applications [14] [25].

Under-hood applications represent the most demanding thermal environment for automotive polymers, with sustained temperatures often exceeding 120°C and peak temperatures reaching 150°C or higher [13] [14]. Tris(nonylphenyl) phosphite provides essential thermal stability for polypropylene and thermoplastic olefin compounds used in air handling systems, engine covers, and fluid reservoirs [13] [25]. Loading levels for under-hood applications typically range from 800-2000 parts per million, often combined with thioester secondary antioxidants for optimal long-term performance [13] [26].

Construction Applications

The construction sector utilizes tris(nonylphenyl) phosphite primarily in polyvinyl chloride formulations for building profiles, where it functions as a co-stabilizer with metal-based primary stabilizers [27] [28]. The compound enhances the thermal stability of polyvinyl chloride during extrusion and calendering processes, preventing degradation that would compromise both appearance and structural integrity [27] [29].

Polyvinyl chloride window profiles and siding systems benefit from tris(nonylphenyl) phosphite stabilization through improved weather resistance and color retention [27] [18]. The compound works synergistically with calcium-zinc and barium-zinc stabilizers to provide comprehensive protection against thermal degradation during processing and long-term weathering in service [28] [29].

Polyolefin pipe systems represent another significant construction application, where tris(nonylphenyl) phosphite enhances stress crack resistance and long-term durability [18] [30]. High-density polyethylene and polypropylene pipes containing 200-800 parts per million tris(nonylphenyl) phosphite demonstrate improved resistance to environmental stress cracking, particularly in chlorinated water applications [18] [23].

Insulation materials, including polyurethane foams and polyethylene foam products, utilize tris(nonylphenyl) phosphite as a processing aid and thermal stabilizer [18] [31]. The compound prevents degradation during foam production and enhances the long-term thermal stability of the insulation system, contributing to improved energy efficiency over the building lifetime [18] [20].

Packaging Applications

The packaging sector represents a critical application area for tris(nonylphenyl) phosphite, particularly in food contact applications where regulatory compliance and migration considerations are paramount [32] [33]. The compound has received approval from the United States Food and Drug Administration for use in food contact materials, enabling its application in a wide range of packaging systems [32] [34].

Linear low-density polyethylene films for food packaging benefit from tris(nonylphenyl) phosphite stabilization through improved processing stability and reduced gel formation during blown film extrusion [32] [34]. Loading levels typically range from 100-500 parts per million, carefully balanced to provide adequate processing protection while minimizing potential migration into food products [32] [33].

Rigid containers manufactured from polypropylene and polyethylene terephthalate utilize tris(nonylphenyl) phosphite to maintain clarity and barrier properties during processing and storage [32] [35]. The compound prevents the formation of chromophoric degradation products that would compromise package appearance and consumer acceptance [32] [34].

Flexible packaging applications, including multi-layer films and pouches, benefit from tris(nonylphenyl) phosphite stabilization through improved sealability and processability [32] [33]. The compound maintains polymer melt characteristics during coating and lamination processes, ensuring consistent seal strength and barrier performance [32] [34].

Hydrolytic stability challenges and mitigation strategies

Hydrolytic stability represents the primary limitation of tris(nonylphenyl) phosphite, as the compound can undergo decomposition when exposed to moisture, particularly under acidic conditions [36] [21]. The hydrolysis reaction proceeds through nucleophilic attack of water molecules on the phosphorus center, leading to the formation of phosphoric acid, nonylphenol, and other degradation products that can compromise polymer stability [37].

The hydrolysis rate of tris(nonylphenyl) phosphite depends on several factors, including temperature, humidity, pH, and the presence of catalytic species [36] [21]. At 35°C and 85% relative humidity, the compound exhibits approximately 6% hydrolysis after 4 days, increasing to 12% after 83 days under the same conditions [37] [21]. In comparison, alkyl phosphites under identical conditions show 25% hydrolysis after 4 days and 85% after 83 days, demonstrating the superior hydrolytic stability of the aromatic phosphite structure [21] [38].

The enhanced hydrolytic stability of tris(nonylphenyl) phosphite compared to aliphatic phosphites results from the steric hindrance provided by the nonylphenyl substituents, which create a protective barrier around the phosphorus center [21]. This structural feature reduces the accessibility of water molecules to the phosphorus atom, slowing the hydrolysis reaction by factors of 4-7 compared to linear alkyl phosphites [21] [39].

Temperature effects on hydrolytic stability are particularly significant, with hydrolysis rates increasing exponentially with temperature [36] [21]. At 60°C and 85% relative humidity, tris(nonylphenyl) phosphite shows 15% hydrolysis after 24 hours, compared to 50% hydrolysis for alkyl phosphites under identical conditions [21] [40]. The activation energy for hydrolysis of tris(nonylphenyl) phosphite is approximately 65 kJ/mol, indicating moderate temperature sensitivity that requires careful consideration in high-temperature applications [36] [21].

Mitigation strategies for hydrolytic stability challenges include several approaches that can be implemented individually or in combination to maximize phosphite performance [36] [21]. Desiccant packaging represents the most common approach for protecting tris(nonylphenyl) phosphite during storage and transportation, effectively removing moisture from the immediate environment and preventing hydrolysis initiation [37] [21].

Acid scavenger addition provides another effective mitigation strategy, particularly for applications where the polymer system may generate acidic degradation products [36] [41]. Calcium stearate, hydrotalcite, and other basic compounds can neutralize acids that would otherwise catalyze phosphite hydrolysis, extending the effective lifetime of the stabilizer system [36] [21].

The use of barrier packaging materials, including aluminum foil laminates and moisture-resistant containers, can significantly reduce moisture ingress and protect tris(nonylphenyl) phosphite from hydrolytic degradation [21] [38]. Nitrogen atmosphere storage and handling further enhance protection by eliminating both moisture and oxygen that could contribute to degradation reactions [21] [38].

Co-stabilizer systems that incorporate both acid scavengers and moisture barriers represent the most effective approach to hydrolytic stability enhancement [36] [21]. These systems can extend the effective lifetime of tris(nonylphenyl) phosphite from months to years, even under challenging environmental conditions [21] [38].

Processing modifications, including reduced residence times and lower melt temperatures where possible, can minimize the exposure of tris(nonylphenyl) phosphite to conditions that promote hydrolysis [36] [42]. The use of vented extruders and other equipment designed to remove moisture and volatiles can further enhance phosphite stability during processing [42] [21].

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

207 °C c.c.

Density

Relative density (water = 1): 0.98

LogP

8

Melting Point

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.058

Pictograms

Irritant;Environmental Hazard

Impurities

Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w.

Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w.

Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w.

Other CAS

16784-72-8

Wikipedia

Tris(nonylphenyl)phosphite

Use Classification

Methods of Manufacturing

An improved process for the preparation of tris(nonylphenyl) phosphite is described which includes the steps of combining at least a 4 weight percent excess of nonylphenol (preferably 8 weight percent excess) with PCl cubed with agitation and heating sufficient to liberate HCl formed during the synthetic reaction as a by-product and removing the excess nonylphenol from the tris(nonylphenyl) phosphite by thin film distillation to reduce the residual chloride level to 90 ppm or less, an acid number of 0.1 or less and a nonylphenol content after stripping of 0.1 weight percent or less. The temperature of the reaction was from room temperature to 130 degrees C, and the temperature of the evaporator which removes the excess nonylphenol is from 100 degrees C to 350 degrees C, preferably from 150 degrees C to 250 degrees C, under a system vacuum of from 0.01 mm Hg to 5 mm Hg.